molecular formula C9H12BrNO B1452304 2-Amino-2-(3-bromophenyl)propan-1-ol CAS No. 1183013-69-5

2-Amino-2-(3-bromophenyl)propan-1-ol

Cat. No.: B1452304
CAS No.: 1183013-69-5
M. Wt: 230.1 g/mol
InChI Key: YZTHTUJFBRUOSD-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-2-(3-bromophenyl)propan-1-ol, also known as this compound hydrochloride, is a compound with potential biological activities relevant in pharmacology. Its unique structure, characterized by an amino group and a bromophenyl moiety, suggests various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12BrClN
  • Molecular Weight : Approximately 230.102 g/mol
  • Solubility : Typically encountered as a hydrochloride salt, enhancing its solubility in water.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Several studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluated the cytotoxic activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed that derivatives of this compound exhibited higher potency than standard treatments like cisplatin.

The compound's mechanism of action has been investigated through various approaches:

  • Induction of Apoptosis : Research indicates that similar compounds induce apoptosis in cancer cells, which is crucial for anticancer activity. Morphological changes consistent with apoptosis were observed using specific staining techniques.

3. Binding Affinity

Interaction studies have demonstrated that this compound has a significant binding affinity to various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound shows notable interactions with GPCRs, critical in many signaling pathways within cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:

Compound NameCAS NumberKey Features
2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride325163-23-3Similar amino alcohol structure; different bromine position.
(R)-2-Amino-2-(3-bromophenyl)propan-1-ol1213181-85-1Enantiomeric form; potential differences in biological activity.
2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride1803598-52-8Variation in bromine position; may exhibit different pharmacological properties.

Case Studies and Research Findings

Numerous studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:

Cytotoxicity Studies

A study reported on the cytotoxic effects of related compounds against cancer cell lines:

  • Results : Certain derivatives showed IC50 values comparable to established chemotherapeutics, indicating promising anticancer properties .

Research has focused on elucidating how these compounds exert their effects:

  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with these compounds led to cell cycle arrest and apoptosis in targeted cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-2-(3-bromophenyl)propan-1-ol with high enantiomeric purity?

  • Methodology : Utilize asymmetric catalysis or chiral auxiliary strategies. For example, a stereoselective Mannich reaction with a brominated benzaldehyde derivative and a chiral amino alcohol precursor can yield the target compound. Enantiomeric excess (>99% e.e.) can be verified via chiral HPLC or polarimetry, as demonstrated in analogous syntheses of structurally similar amino alcohols .
  • Key considerations : Catalytic systems like BINAP-metal complexes or organocatalysts (e.g., proline derivatives) enhance stereocontrol. Purification via recrystallization or chromatography ensures enantiopurity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the structure (e.g., aromatic proton splitting patterns and bromine-induced deshielding). 15^{15}N NMR can resolve amine proton environments.
  • X-ray crystallography : Single-crystal analysis provides absolute stereochemistry, as seen in structurally related bromophenyl-propanol derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature).

Q. How can researchers mitigate air/moisture sensitivity during handling?

  • Methodology : Store under inert gas (argon/nitrogen) in sealed vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Add stabilizers like hydroquinone for amine oxidation prevention. Safety protocols for hygroscopic compounds, as outlined in SDS documents, should be followed .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?

  • Methodology :

  • Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to probe transition states.
  • Controlled experiments : Vary solvents (polar aprotic vs. protic) and leaving groups (e.g., tosylate vs. mesylate) to identify steric/electronic influences.
  • Cross-validation : Compare results with structurally similar compounds, such as (2R)-3-amino-2-(4-bromophenyl)propanoic acid, where bromine’s position alters reactivity .

Q. What strategies optimize enantioselective transformations of this compound into pharmaceutical intermediates?

  • Methodology :

  • Dynamic kinetic resolution (DKR) : Employ transition-metal catalysts (e.g., Ru or Pd) to racemize stereocenters during reactions, enhancing yield and e.e.
  • Enzymatic catalysis : Lipases or transaminases can selectively modify the amino alcohol moiety. For example, Candida antarctica lipase B has been used for acylations of similar substrates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to temporarily block the amine during synthetic steps.

Q. How does the 3-bromophenyl substituent influence the compound’s conformational stability in solution?

  • Methodology :

  • NOESY NMR : Detect through-space interactions between the bromophenyl group and adjacent protons.
  • Variable-temperature NMR : Monitor coalescence of diastereotopic protons to assess rotational barriers.
  • Computational modeling : Molecular dynamics simulations (e.g., Gaussian or Amber) predict low-energy conformers .

Q. Notes for Experimental Design

  • Contradictions in literature : Discrepancies in reaction yields may arise from trace moisture or metal impurities. Replicate protocols under rigorously anhydrous conditions.
  • Safety : Brominated aromatic compounds may generate toxic fumes upon decomposition. Use fume hoods and monitor for HBr release .

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTHTUJFBRUOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693206
Record name 2-Amino-2-(3-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183013-69-5
Record name 2-Amino-2-(3-bromophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaBH4 (38 g, 1.125 mol) was added at room temperature to a slurry of 2-amino-2-(3-bromo-phenyl)-propionic acid hydrochloride (105 g, 375 mmol) in dry THF. At 0° C. BF3—O(C2H5)2 (158 g, 1.125 mol) was added dropwise. The mixture was allowed to warm to room temperature, stirred for three days, quenched with 1M aqueous NaOH solution, concentrated in vacuo to remove the THF and extracted with EtOAc (3×300 ml). The organic phase was washed with 1M aqueous NaOH solution, dried with sodium sulfate and concentrated in vacuo to yield the title compound, which was used in the next reaction step without further purification. 1H-NMR (400 MHz, CDCl3): 7.61 (s, 1H), 7.35 (m, 2H), 7.21 (m, 1H), 3.58 (q, 2H), 1.42 (s, 3H).
Name
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of the (RS)-2-amino-2-(3-bromo-phenyl)-propionic acid methyl ester (9.39 g, mmol) in tetrahydrofuran (360 ml) was treated portionwise at −5° C. with lithiumaluminiumhydride (1.41 g, 36 mmol; 282 mg/2 min). After complete addition, stirring was continued at 0-5° C. for 30 minutes. For the workup, the reaction mixture was cooled to −7° C., and water (9 ml) was added dropwise. Thereafter, 2 N sodium hydroxy solution (9 ml) was added and stirring continued for 15 minutes at room temperature. They grey suspension was filtrated through Dicalite® which was washed with tetrahydrofuran (200 ml). The filtrate was evaporated at reduced pressure. 8.67 g of crude (RS)-2-amino-2-(3-bromo-phenyl)-propan-1-ol were obtained as a colorless oil. The purity of the product allowed using it in the next step without further purification. Mass (calculated) C9H12BrNO [230.106]; (found) [M+H]+=230, 232.
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium hydroxy
Quantity
9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the (RS)-2-amino-2-(3-bromo-phenyl)-propionic acid methyl ester (9.39 g, 36 mmol) in tetrahydrofuran (360 ml) was treated portionwise at −5° C. with lithiumaluminiumhydride (1.41 g, 36 mmol; 282 mg/2 min). After complete addition, stirring was continued at 0-5° C. for 30 minutes. For the workup, the reaction mixture was cooled to −7° C., and water (9 ml) was added dropwise. Thereafter, 2 N sodium hydroxide solution (9 ml) was added and stirring continued for 15 minutes at room temperature. They grey suspension was filtrated through Dicalite which was washed with tetrahydrofuran (200 ml). The filtrate was evaporated at reduced pressure. There were obtained 8.67 g of crude (RS)-2-amino-2-(3-bromo-phenyl)-propan-1-ol as colorless oil. The purity of the product allowed using it in the next step without further purification. Mass (calculated) C9H12BrNO [230.106]; (found) [M+H]+=230, 232.
Quantity
9.39 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Lithium aluminium hydride (1 M in THF; 22 mL, 22 mmol) was added dropwise to a stirred solution of rac-2-amino-2-(3-bromo-phenyl)-propionic acid methyl ester (7.5 g, 29.1 mmol) in THF (200 mL) at −15° C. The mixture was left warming up slowly to 0° C. during 1 hour. Then more THF (150 mL) was added and sat. Na2SO4 was added dropwise until no more hydrogen was formed. Then anhydrous Na2SO4 was added and left stirring overnight at room temperature. The mixture was filtered over diatomaceous earth, rinsed with THF and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica gel; 7 M solution of ammonia in methanol in DCM 0/100 to 3/97). The desired fractions were collected and concentrated in vacuo to yield rac-2-amino-2-(3-bromo-phenyl)-propan-1-ol (5.70 g, 85% yield) as an oil.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-2-(3-bromophenyl)propan-1-ol
2-Amino-2-(3-bromophenyl)propan-1-ol
2-Amino-2-(3-bromophenyl)propan-1-ol
2-Amino-2-(3-bromophenyl)propan-1-ol
2-Amino-2-(3-bromophenyl)propan-1-ol
2-Amino-2-(3-bromophenyl)propan-1-ol

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